molecular formula C19H22N10 B15122848 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine

Cat. No.: B15122848
M. Wt: 390.4 g/mol
InChI Key: WODCQYMCWWJHCK-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a unique arrangement of pyrazole, triazole, and pyridazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 3,5-dimethyl-1H-pyrazole and 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propionic acid
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
  • 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine is unique due to its combination of pyrazole, triazole, and pyridazine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H22N10

Molecular Weight

390.4 g/mol

IUPAC Name

7-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H22N10/c1-13-11-18(29-19(22-13)20-12-21-29)27-8-6-26(7-9-27)16-4-5-17(24-23-16)28-15(3)10-14(2)25-28/h4-5,10-12H,6-9H2,1-3H3

InChI Key

WODCQYMCWWJHCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=NC5=NC=NN45)C)C

Origin of Product

United States

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